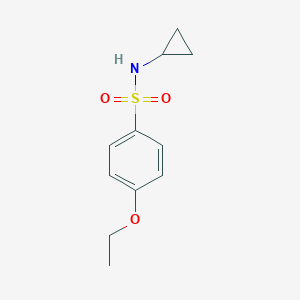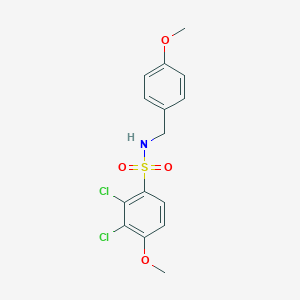![molecular formula C18H20N2O3S B296464 N-cyclopropyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B296464.png)
N-cyclopropyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3), a protein tyrosine kinase involved in the signaling pathways of cytokines and growth factors. CP-690,550 has been extensively studied for its potential therapeutic applications in autoimmune diseases and transplantation.
作用機序
N-cyclopropyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide selectively inhibits JAK3, which is involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, N-cyclopropyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide blocks the downstream signaling pathways of these cytokines, which are involved in the activation and proliferation of immune cells.
Biochemical and physiological effects:
In preclinical studies, N-cyclopropyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to effectively suppress the immune response and prevent autoimmune disease development in animal models. In clinical trials, N-cyclopropyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to reduce disease activity and improve symptoms in patients with rheumatoid arthritis and psoriasis. It has also been shown to prevent rejection of transplanted organs in animal models and in clinical trials.
実験室実験の利点と制限
One advantage of N-cyclopropyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide is its selectivity for JAK3, which reduces the risk of off-target effects. However, its effectiveness may be limited by the fact that it only targets one specific signaling pathway. Additionally, the long-term effects of JAK3 inhibition are not fully understood, and further research is needed to determine the safety and efficacy of N-cyclopropyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide in long-term use.
将来の方向性
Future research directions for N-cyclopropyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide include investigating its potential use in other autoimmune diseases such as lupus and inflammatory bowel disease. Additionally, further studies are needed to determine the optimal dosing and duration of treatment for N-cyclopropyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide in different patient populations. Finally, research is needed to develop new JAK inhibitors with improved selectivity and efficacy.
合成法
The synthesis of N-cyclopropyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide involves the reaction of 4-aminobenzoic acid with 4-methylbenzenesulfonyl chloride to form 4-methyl-N-(4-methylbenzenesulfonyl)benzamide. The resulting compound is then reacted with cyclopropylamine to yield N-cyclopropyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide.
科学的研究の応用
N-cyclopropyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide has been studied extensively for its potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. It has also been investigated for its potential use in transplantation to prevent rejection of transplanted organs.
特性
分子式 |
C18H20N2O3S |
|---|---|
分子量 |
344.4 g/mol |
IUPAC名 |
N-cyclopropyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C18H20N2O3S/c1-13-3-11-17(12-4-13)24(22,23)20(2)16-9-5-14(6-10-16)18(21)19-15-7-8-15/h3-6,9-12,15H,7-8H2,1-2H3,(H,19,21) |
InChIキー |
FLQDBJAQUCBABY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)NC3CC3 |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)NC3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-bicyclo[2.2.1]hept-2-yl-2-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B296381.png)
![N-butyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B296382.png)
![N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide](/img/structure/B296384.png)
![N-[4-(benzyloxy)phenyl]-2,3-dichloro-4-methoxybenzenesulfonamide](/img/structure/B296387.png)
![N-(sec-butyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B296388.png)
![2,5-dichloro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B296391.png)
![N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide](/img/structure/B296394.png)

![N-(5-chloro-2-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B296397.png)

![N-[4-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B296399.png)
![2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide](/img/structure/B296400.png)
![2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(2-pyridinylmethyl)acetamide](/img/structure/B296401.png)
![Methyl 4-[4-(2-anilino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B296405.png)